molecular formula C24H24N6O2 B2841092 (E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840460-21-1

(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2841092
CAS RN: 840460-21-1
M. Wt: 428.496
InChI Key: NEIWTELZCLFUEA-UVHMKAGCSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amino and carboxamide groups could participate in acid-base reactions, while the benzylidene group might be involved in electrophilic aromatic substitution reactions .

Scientific Research Applications

Sustainable Synthesis of Quinolines and Pyrimidines

A study highlights an environmentally benign synthesis method for quinolines and pyrimidines, using a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex. This method emphasizes high atom efficiency and potential applications in sustainable chemical synthesis (Mastalir et al., 2016).

Synthesis of Pyrrolo-fused Quinolines

Another study reports the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines through a sequential [3 + 2] cycloaddition reaction. This synthesis route opens avenues for creating structurally novel quinolines with potential applications in materials science and pharmacology (Lin et al., 2020).

Development of Rigid P-chiral Phosphine Ligands

Research on the synthesis of phosphine ligands for asymmetric hydrogenation of alkenes demonstrates the utility of quinoxaline derivatives in catalysis. These findings could be leveraged in the development of new catalytic systems for synthetic chemistry (Imamoto et al., 2012).

Antimicrobial Activity of Quinoxaline Derivatives

A study investigating the antimicrobial properties of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains suggests the potential of quinoxaline derivatives as new antimicrobial agents. This underscores the broad applicability of quinoxaline compounds in addressing microbial resistance (Vieira et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive or toxic, it could pose safety risks. Proper safety measures should be taken when handling such compounds .

properties

IUPAC Name

2-amino-1-[(E)-(3-methylphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-15-6-4-7-16(12-15)13-27-30-22(25)20(24(31)26-14-17-8-5-11-32-17)21-23(30)29-19-10-3-2-9-18(19)28-21/h2-4,6-7,9-10,12-13,17H,5,8,11,14,25H2,1H3,(H,26,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIWTELZCLFUEA-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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